molecular formula C11H15ClN2O2 B6641871 N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide

N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide

Cat. No. B6641871
M. Wt: 242.70 g/mol
InChI Key: SCDUJOUDODEHEF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide, also known as ACPD, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent agonist of the metabotropic glutamate receptor, and has been shown to have a number of important biochemical and physiological effects. In

Scientific Research Applications

N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide has been widely studied for its potential applications in scientific research. One of the most important uses of this compound is as an agonist of the metabotropic glutamate receptor. This receptor plays a critical role in the regulation of neurotransmitter release, and has been implicated in a number of neurological disorders such as schizophrenia and epilepsy. By activating this receptor, this compound can help to elucidate the role of metabotropic glutamate receptors in these disorders, and may provide a basis for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide is thought to involve the binding of the compound to the metabotropic glutamate receptor. This binding triggers a series of intracellular signaling events that ultimately lead to the regulation of neurotransmitter release. This compound has been shown to be a potent agonist of the metabotropic glutamate receptor, and may be useful in the development of new drugs that target this receptor.
Biochemical and Physiological Effects:
This compound has a number of important biochemical and physiological effects. In addition to its role as an agonist of the metabotropic glutamate receptor, this compound has been shown to modulate the activity of a number of other neurotransmitter systems. For example, this compound has been shown to enhance the release of acetylcholine in the hippocampus, and may play a role in learning and memory processes. Additionally, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide has a number of advantages and limitations for use in lab experiments. One of the major advantages of this compound is its potent agonist activity at the metabotropic glutamate receptor. This makes it a useful tool for studying the role of this receptor in a variety of neurological disorders. Additionally, this compound is relatively easy to synthesize and is readily available from a number of commercial suppliers.
One limitation of this compound is its potential for non-specific effects. Because this compound can modulate the activity of a number of neurotransmitter systems, it may be difficult to interpret the results of experiments using this compound alone. Additionally, this compound may have off-target effects that could confound experimental results.

Future Directions

There are a number of future directions for research on N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide. One important area of investigation is the development of new drugs that target the metabotropic glutamate receptor. This compound may provide a useful starting point for the development of these drugs, and may help to elucidate the role of this receptor in neurological disorders.
Another area of future research is the study of this compound's effects on other neurotransmitter systems. By understanding the full range of effects of this compound, researchers may be able to develop new therapies for a variety of disorders.
Overall, this compound is a compound with a wide range of potential applications in scientific research. By continuing to study this compound and its effects, researchers may be able to develop new therapies for a variety of neurological and inflammatory disorders.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide involves the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propanol. This intermediate is then reacted with ethylenediamine to form the final product, this compound. The reaction is typically carried out in a solvent such as ethanol, and may require the use of a catalyst such as sodium hydroxide.

properties

IUPAC Name

N-(2-aminoethyl)-2-(2-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8(11(15)14-7-6-13)16-10-5-3-2-4-9(10)12/h2-5,8H,6-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUJOUDODEHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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